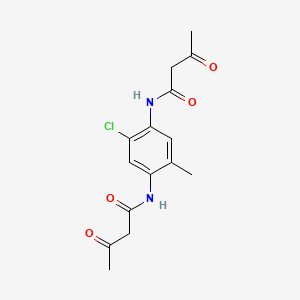

N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide)

CAS No.: 41131-65-1

Cat. No.: VC3734296

Molecular Formula: C15H17ClN2O4

Molecular Weight: 324.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41131-65-1 |

|---|---|

| Molecular Formula | C15H17ClN2O4 |

| Molecular Weight | 324.76 g/mol |

| IUPAC Name | N-[5-chloro-2-methyl-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide |

| Standard InChI | InChI=1S/C15H17ClN2O4/c1-8-4-13(18-15(22)6-10(3)20)11(16)7-12(8)17-14(21)5-9(2)19/h4,7H,5-6H2,1-3H3,(H,17,21)(H,18,22) |

| Standard InChI Key | BXICAEQXJKTNSD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1NC(=O)CC(=O)C)Cl)NC(=O)CC(=O)C |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)CC(=O)C)Cl)NC(=O)CC(=O)C |

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) is , indicating the presence of 15 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. Its molecular weight is calculated to be approximately 324.76 g/mol .

Structural Representation

The compound's structure consists of a chlorinated methyl-substituted benzene ring attached to two acetoacetamide groups via amide linkages. The benzene ring serves as the central scaffold, with the functional groups contributing to the compound's reactivity and physicochemical properties. The InChI Key for this compound is BXICAEQXJKTNSD-UHFFFAOYSA-N .

Melting Point

The melting point of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) is reported to be between 195–196°C . This relatively high melting point suggests strong intermolecular forces within its crystalline structure.

Boiling Point

The predicted boiling point is approximately 558.6°C ± 50°C under standard conditions . This value reflects its thermal stability.

Density

The density of the compound is approximately 1.330 g/cm³ , which aligns with typical values for organic compounds containing aromatic rings and amide groups.

pKa Value

The predicted pKa value is 10.78 ± 0.46 , indicating weakly acidic behavior due to the presence of amide groups.

LogP Value

The LogP value (partition coefficient between octanol and water) is reported as 0.325 , suggesting moderate hydrophilicity.

Polar Surface Area (PSA)

The polar surface area (PSA) of the molecule is calculated to be 92.34 Ų , which affects its solubility and interaction with biological systems.

Synthesis Methods

General Synthetic Pathway

N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) can be synthesized through a condensation reaction involving acetoacetic acid derivatives and a chlorinated methyl-substituted benzene diamine precursor. The synthesis typically involves:

-

Preparation of Acetoacetic Acid Derivatives: Acetoacetic acid esters are activated for nucleophilic substitution.

-

Reaction with Benzene Diamine: The diamine undergoes nucleophilic attack on the acetoacetic acid derivatives, forming amide bonds.

-

Purification: The product is purified through recrystallization or chromatographic methods to ensure high purity.

Reaction Conditions

Optimal reaction conditions include controlled temperature ranges (typically below 100°C) and the use of solvents such as ethanol or dimethylformamide (DMF). Catalysts like acidic or basic agents may be employed to enhance reaction rates.

Applications

Organic Pigment Synthesis

N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) serves as an intermediate in the production of organic pigments based on bisacetacetic acid arylides . These pigments are widely used in coatings, plastics, and inks due to their vibrant colors and stability.

Chromatographic Separation

This compound has been successfully analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) . The method involves a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid or formic acid for mass spectrometry compatibility. Chromatographic techniques using Newcrom R1 columns enable efficient separation and identification of impurities.

Analytical Techniques for Characterization

Infrared (IR) Spectroscopy

IR spectroscopy can be employed to identify characteristic functional groups such as amides () and aromatic rings ().

Nuclear Magnetic Resonance (NMR)

Both -NMR and -NMR provide insights into the hydrogen and carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern .

Chromatographic Techniques

Reverse-phase HPLC using Newcrom R1 columns has been demonstrated as effective for isolating this compound from mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume